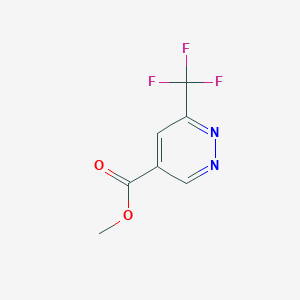
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further esterified with a methyl group. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the electronegative fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridazine derivatives and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl pyridazine carboxylic acids.
Reduction Products: Reduced pyridazine derivatives.
Substitution Products: Substituted pyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is compared with other similar compounds, such as:
Methyl 6-(trifluoromethyl)pyridine-4-carboxylate: Similar structure but different ring system.
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate: Different heterocyclic ring but similar functional groups.
Methyl 6-(trifluoromethyl)pyrazine-4-carboxylate: Different heterocyclic ring and position of the trifluoromethyl group.
These compounds share the trifluoromethyl group and ester functionality but differ in their core heterocyclic structures, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
methyl 6-(trifluoromethyl)pyridazine-4-carboxylate |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-11-3-4/h2-3H,1H3 |
InChI-Schlüssel |
NMMWJYNIOPZLDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NN=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


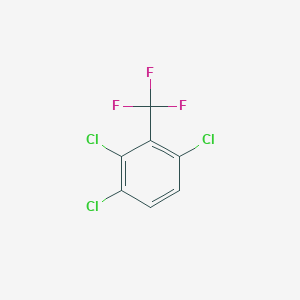
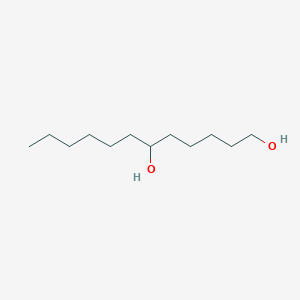
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

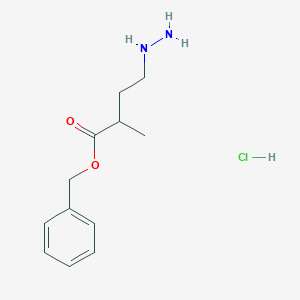
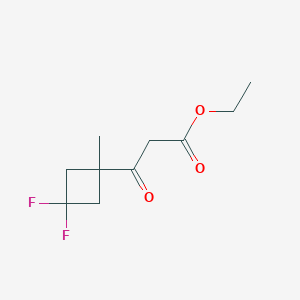
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
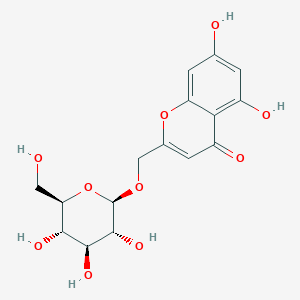
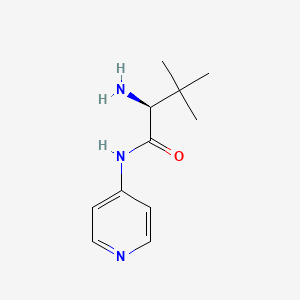
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
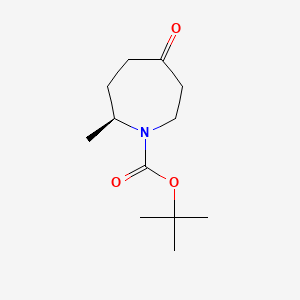
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
